![molecular formula C16H18ClNO2S B5186852 N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide](/img/structure/B5186852.png)
N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide, also known as NBBS, is a chemical compound that has gained attention in scientific research due to its potential as a pharmaceutical agent. NBBS is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action, as well as its biochemical and physiological effects, have been studied extensively.
Wirkmechanismus
N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide inhibits CA enzymes by binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This results in a decrease in the production of bicarbonate, which can lead to a decrease in the pH of the surrounding tissues. This mechanism of action has been shown to be effective in inhibiting the growth of cancer cells, as well as reducing intraocular pressure in glaucoma patients.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of CA enzymes, the reduction of intraocular pressure, and the inhibition of tumor growth. In addition, N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a pharmaceutical agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide in lab experiments is its potent inhibition of CA enzymes, which makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation of using N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide, including the development of more efficient synthesis methods, the investigation of its potential as a cancer treatment, and the exploration of its anti-inflammatory and antioxidant properties. In addition, further research is needed to determine the safety and efficacy of N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide in humans, as well as its potential side effects. Overall, N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide has shown promise as a pharmaceutical agent, and further research is needed to fully explore its potential.
Synthesemethoden
There are several methods available for synthesizing N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide, including the reaction of 4-chlorobenzenesulfonyl chloride with 4-sec-butylphenol in the presence of a base, or the reaction of 4-chlorobenzenesulfonamide with 4-sec-butylphenol in the presence of a dehydrating agent. Both methods have been successfully used to produce N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide in high yields.
Wissenschaftliche Forschungsanwendungen
N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide has been studied for its potential use as a pharmaceutical agent due to its ability to inhibit carbonic anhydrase (CA) enzymes. CA enzymes are involved in various physiological processes, including acid-base balance, respiration, and ion transport. Inhibition of CA enzymes has been shown to be effective in treating conditions such as glaucoma, epilepsy, and cancer. N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide has been found to be a potent inhibitor of CA enzymes, making it a promising candidate for further research in this area.
Eigenschaften
IUPAC Name |
N-(4-butan-2-ylphenyl)-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-3-12(2)13-4-8-15(9-5-13)18-21(19,20)16-10-6-14(17)7-11-16/h4-12,18H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USARCCFKAOLXPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(butan-2-yl)phenyl]-4-chlorobenzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.